molecular formula C20H17FO3S B151527 trans-Sulindac CAS No. 53933-60-1

trans-Sulindac

Cat. No. B151527
CAS RN: 53933-60-1
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-RQZCQDPDSA-N
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Description

Disposition of Sulindac

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes significant biotransformation in the body. Clinical studies have shown that at least 88% of an oral dose of sulindac is absorbed. The drug is metabolized through two major pathways: oxidation to sulfone and reduction to sulfide, the latter being the pharmacologically active form. This active sulfide does not appear in urine and has a half-life of 18.2 hours, which is conducive to a twice-daily dosing regimen. The reversible transformation between sulindac and its active metabolite allows for therapeutic benefits, such as reduced initial exposure of the gastrointestinal tract to the active drug and maintenance of systemic levels of the active drug through enterohepatic recycling of the prodrug .

Layered Double Hydroxide and Sulindac Nanoassemblies

Sulindac has been successfully immobilized inside layered double hydroxide (LDH) nanovessels, which can serve as a storage and release system for the drug. Characterization of the LDH-drug materials was extensive, including X-ray diffraction, electron microscopy, thermal analyses, and spectroscopic methods. Density Functional Theory (DFT) calculations were used to support the experimental findings, suggesting that sulindac maintains a spatial organization similar to its crystalline form within the LDH. This system is particularly relevant for human treatment due to its biocompatibility and non-immunogenic properties. In vitro release experiments in a phosphate buffer have shown promising release profiles, which could be refined using kinetic models .

Reduction of Sulindac to Sulindac Sulfide

The reduction of sulindac to its active metabolite, sulindac sulfide, is essential for its COX inhibitory function. A simple assay has been developed to measure this reduction process. The methionine sulfoxide reductase (Msr) system, particularly MsrA and a membrane-associated Msr, has been identified as capable of reducing sulindac to the active sulfide form. This reductase activity has been observed in various tissues, including liver, kidney, and brain, as well as in mitochondria and microsomes. This suggests that the reduction of sulindac is a widespread metabolic process, which may also contribute to its anti-tumor properties against colorectal cancer .

Scientific Research Applications

1. Cancer Treatment and Chemoprevention

Trans-Sulindac has shown promise in cancer treatment, particularly in enhancing the anti-cancer activity of chemotherapeutic agents. O’Connor et al. (2006) conducted a study highlighting Sulindac's role as a competitive substrate for the multi-drug resistance protein-1 (MRP-1), potentially enhancing the anti-cancer activity of substrate chemotherapeutic agents like anthracyclines. This combination was tested in a phase I clinical trial to determine an appropriate Sulindac dose for future resistance studies, showing some responses in patients with advanced cancer (O’Connor et al., 2006).

Sulindac's chemopreventive properties are also noted, especially in colorectal cancer contexts. For example, a long-term study showed that Sulindac was effective in reducing polyp numbers and preventing the recurrence of higher-grade adenomas in patients with familial adenomatous polyposis, although erosions at the anastomosis site might preclude adequate dose maintenance (Cruz-Correa et al., 2001).

2. Mechanism of Action in Apoptosis Induction

Several studies have elucidated the mechanisms by which Sulindac induces apoptosis in cancer cells. Park et al. (2005) found that Sulindac-induced apoptosis was associated with the translocation of mitochondrial proteins to the nucleus and morphological evidence of nuclear condensation in human colon cancer cell lines. However, Sulindac led to disintegration of nuclear DNA into high molecular weight DNA fragments, suggesting a predominantly AIF-mediated cell death process (Park et al., 2005).

Huang et al. (2001) revealed that Sulindac sulfide also engages the membrane death receptor pathway, up-regulating DR5 and activating the proximal caspase 8 in various colon and prostate cancer cell lines. Blocking the DR5-dependent apoptotic pathway inhibited Sulindac sulfide-induced apoptosis, indicating its involvement in the process (Huang et al., 2001).

3. Impact on Signal Transduction and Carcinogenesis

Trans-Sulindac's impact on signal transduction pathways has been a subject of research, indicating its role in carcinogenesis. Nikitakis et al. (2002) demonstrated that Sulindac treatment led to a significant reduction of phosphorylated Stat3 in oral squamous cell carcinoma cells, potentially contributing to its antineoplastic effect. The sulfone metabolite of Sulindac, which lacks cyclooxygenase-inhibitory activity, did not affect Stat3 expression, suggesting specific pathways are involved (Nikitakis et al., 2002).

Ciolino et al. (2005) found that Sulindac treatment of rats resulted in a dose-dependent increase in hepatic cytochrome P450 enzyme activity and the expression of hepatic CYPs 1A1 and 1B1 mRNA. This regulation of carcinogen metabolic enzymes provides a novel mechanism to explain the established chemopreventive activity of Sulindac (Ciolino et al., 2005).

4. Interaction with Other Compounds and Enhanced Therapeutic Effects

The interaction of Sulindac with other compounds and its enhanced therapeutic effects have been researched extensively. Ayyanathan et al. (2012) showed that the combination of Sulindac and dichloroacetate enhances the selective killing of cancer cells through ROS production, mitochondrial dysfunction, JNK signaling, and death by apoptosis. This drug combination might offer an effective therapy against cancer, leveraging Sulindac's capacity to induce oxidative damage (Ayyanathan et al., 2012).

Safety And Hazards

Sulindac is toxic if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child .

Future Directions

There is ongoing research into the potential applications of Sulindac and its derivatives. For example, Sulindac has been transformed into sulfoximines to test their antitumor activity . Future studies will be devoted to the synthesis of chiral sulfoximines starting from the chiral methyl ester of Sulindac and to the subsequent evaluation of their biological activity on a larger panel of cell lines of different origins .

properties

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860554
Record name trans-Sulindac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Sulindac

CAS RN

53933-60-1, 38194-50-2, 49627-22-7
Record name trans-Sulindac
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Record name trans-Sulindac
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Record name trans-Sulindac
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Record name Sulindac
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Record name (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Record name (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RJ Stubbs, LL Ng, LA Entwistle, WF Bayne - Journal of Chromatography B …, 1987 - Elsevier
… The present method resolves sulindac and trans-sulindac as well as sulindac sulfone and trans-sulindac sulfone. No evidence for resolution of sulindac sulfide and truns-sulindac …
Number of citations: 5 www.sciencedirect.com
J Jarabak - Prostaglandins, 1988 - Elsevier
… and trans-sulindac sulfide and mand trans-sulindac inhibit the NAD-linked enzyme as well or … and trans-sulindac sulfide are sufficiently strong inhibitors of the NADlinked enzyme (XiS …
Number of citations: 11 www.sciencedirect.com
ML Cotton, GRB Down - Journal of Chromatography A, 1983 - Elsevier
… 8 was considerably weaker than for the trans-sulindac. The contribution of NINsTR to efficiency was significant from 35 to 55C and accounted for the shallow optimum observed at 4045…
Number of citations: 27 www.sciencedirect.com
A Manchanda, M Bookwala, PLD Wildfong… - Pharmaceutical …, 2023 - Springer
… Three structurally related compounds – cis-sulindac (c-SUL), trans-sulindac (t-SUL) and indomethacin … Estimation of α and K eq for cis-sulindac, trans-sulindac and indomethacin related …
Number of citations: 3 link.springer.com
K Kawabata, A Miyoshi, H Nishi - Photochem, 2022 - mdpi.com
Photostabilization is an important methodology to ensure both the quality and quantity of photodegradable pharmaceuticals. The purpose of our study is to develop a photostabilization …
Number of citations: 3 www.mdpi.com
A Manchanda - 2019 - opencommons.uconn.edu
… The two structurally related compounds for indomethacin cis-sulindac and trans-sulindac investigated here, acted as crystallization inhibitors, while the impurity of indomethacin, …
Number of citations: 0 opencommons.uconn.edu
K KAWABATA, Y MIZUTA, K ISHIHARA, A TAKATO… - …, 2019 - jstage.jst.go.jp
Change of the dosage form of the medicine is a useful method for the improvement of the medicine-taking compliance. However, the photostability of the medicine may be decreased on …
Number of citations: 14 www.jstage.jst.go.jp

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